2-Methyl-5-(thiophen-3-YL)-1,3,4-oxadiazole
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Overview
Description
2-Methyl-5-(thiophen-3-yl)-1,3,4-oxadiazole: , also known by its systematic name 1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene , is a heterocyclic compound. Let’s break down its structure:
Chemical Formula: CHNS
Molecular Weight: 414.586 g/mol
Appearance: Solid
Storage Conditions: Room temperature, sealed, dry, and away from light.
Preparation Methods
Synthetic Routes:
-
Cyclopentadiene Derivative Approach
- Start with cyclopentadiene and react it with 2-methyl-5-(pyridin-4-yl)thiophene in the presence of a Lewis acid catalyst (e.g., AlCl3).
- Cyclization occurs, forming the desired compound.
-
Oxadiazole Formation
- React 2-methyl-5-(pyridin-4-yl)thiophene with hydrazine hydrate to form the corresponding hydrazide.
- Cyclize the hydrazide with formic acid to yield 2-methyl-5-(thiophen-3-yl)-1,3,4-oxadiazole .
Industrial Production:
While no specific industrial methods are widely reported, research laboratories typically synthesize this compound using the methods mentioned above.
Chemical Reactions Analysis
Reactivity: 2-Methyl-5-(thiophen-3-yl)-1,3,4-oxadiazole undergoes various reactions
Common Reagents: Lewis acids, hydrazine hydrate, formic acid.
Major Products: Oxidized, reduced, or substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential biological activities (e.g., antimicrobial, anticancer, anti-inflammatory).
Material Science: Used in organic electronics due to its π-conjugated system.
Photophysics: Exhibits fluorescence properties, making it useful in sensors and imaging agents.
Mechanism of Action
Targets: Specific molecular targets vary based on the application.
Pathways: Interacts with cellular components, influencing biological processes.
Comparison with Similar Compounds
Uniqueness: Its combination of thiophene, pyridine, and oxadiazole moieties sets it apart.
Similar Compounds: Other thiophene-based analogs, such as 2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole (CAS935278-68-5).
Properties
Molecular Formula |
C7H6N2OS |
---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-methyl-5-thiophen-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H6N2OS/c1-5-8-9-7(10-5)6-2-3-11-4-6/h2-4H,1H3 |
InChI Key |
SFISHTMNADODLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CSC=C2 |
Origin of Product |
United States |
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